molecular formula C20H22N4O2 B3837598 N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide

N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide

Cat. No. B3837598
M. Wt: 350.4 g/mol
InChI Key: QZBJAPBPIFQSKY-KGENOOAVSA-N
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Description

N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "DMABN" and is known for its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of DMABN is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion of interest. This complexation leads to a change in the fluorescence properties of DMABN, which can be measured and used to determine the concentration of the metal ion.
Biochemical and Physiological Effects:
DMABN has been shown to have minimal toxicity towards biological systems, making it a promising candidate for use in biological applications. However, its effects on biochemical and physiological processes have not been extensively studied.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DMABN is its high selectivity and sensitivity towards metal ions, which makes it a valuable tool for the detection and quantification of these ions in biological and environmental samples. However, DMABN has some limitations, including its limited solubility in water and its potential interference with other fluorescent probes.

Future Directions

There are several future directions for the study of DMABN. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the exploration of its potential applications in biological systems, including its effects on biochemical and physiological processes. Additionally, the development of new fluorescent probes based on the structure of DMABN could lead to the discovery of new metal ion sensors with improved selectivity and sensitivity.

Scientific Research Applications

DMABN has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. DMABN has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and cadmium. This makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples.

properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23(2)17-9-5-15(6-10-17)14-21-22-20(26)16-7-11-18(12-8-16)24-13-3-4-19(24)25/h5-12,14H,3-4,13H2,1-2H3,(H,22,26)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBJAPBPIFQSKY-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(2-oxopyrrolidin-1-yl)benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
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N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
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N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
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N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
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N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
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N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide

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